molecular formula C6H6N2OS B11766040 6-Mercaptonicotinamide CAS No. 7151-89-5

6-Mercaptonicotinamide

Cat. No.: B11766040
CAS No.: 7151-89-5
M. Wt: 154.19 g/mol
InChI Key: PWSJCBQLHHENIG-UHFFFAOYSA-N
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Description

6-Mercaptonicotinamide is a sulfur-containing derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Mercaptonicotinamide can be synthesized through the reaction of 6-chloronicotinamide with thiourea, followed by hydrolysis. The reaction typically involves heating the reactants in an aqueous or alcoholic medium, often under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and optimization of reaction conditions are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Mercaptonicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

6-Mercaptonicotinamide has been explored for its potential in several scientific research areas:

Mechanism of Action

6-Mercaptonicotinamide exerts its effects primarily through its thiol group, which can form disulfide bonds with cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways . Additionally, its ability to open cell tight junctions enhances its potential for drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercaptonicotinamide
  • 6-Mercaptoisonicotinamide
  • Thiolated Hyaluronic Acid

Uniqueness

6-Mercaptonicotinamide is unique due to its specific positioning of the thiol group on the nicotinamide ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher mucoadhesive properties and pH-independent reactivity, making it particularly useful in drug delivery systems .

Properties

CAS No.

7151-89-5

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

6-sulfanylidene-1H-pyridine-3-carboxamide

InChI

InChI=1S/C6H6N2OS/c7-6(9)4-1-2-5(10)8-3-4/h1-3H,(H2,7,9)(H,8,10)

InChI Key

PWSJCBQLHHENIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)NC=C1C(=O)N

Origin of Product

United States

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